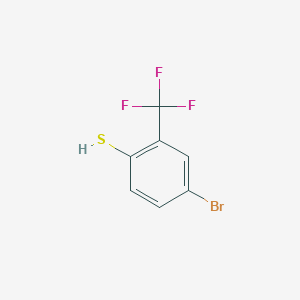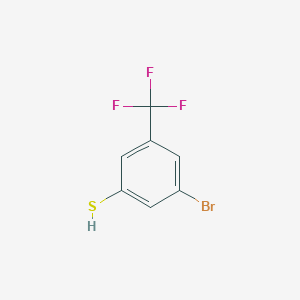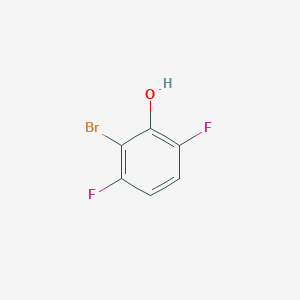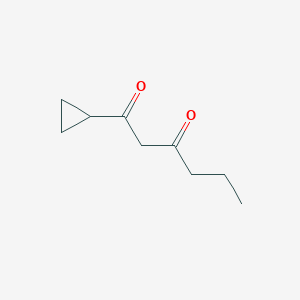
1-环丙基己烷-1,3-二酮
描述
1-Cyclopropylhexane-1,3-dione is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Cyclopropylhexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopropylhexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
除草活性
1-环丙基己烷-1,3-二酮: 衍生物已被合成并评估其除草活性。 这些化合物属于三酮类漂白除草剂,其作用机理是抑制酶对羟基苯丙酮酸双加氧酶(HPPD) 。这种酶对于将氨基酸酪氨酸分解为植物用于合成必需分子的成分至关重要。 抑制 HPPD 会导致快速漂白效应并有效控制杂草,特别是在玉米种植中 。
合成有机化学
作为一种用途广泛的构建单元,1-环丙基己烷-1,3-二酮用于合成有机化学中创建各种化合物。 它作为合成生物活性分子的重要前体,包括六元含氮杂环 。这些杂环由于存在于许多药物和天然产物中而具有重要意义。
生物传感和生物成像
1-环丙基己烷-1,3-二酮的结构类似物茚满-1,3-二酮,在生物传感和生物成像中具有应用 。由于这些化合物的电子性质,它们可用于设计对特定生物环境或变化敏感的传感器和成像剂。
电子学和光聚合
1-环丙基己烷-1,3-二酮及其衍生物的电子接受性质使其适用于电子学和光聚合应用 。它们用于设计太阳能电池染料、聚合光引发剂和非线性光学应用的生色团。
药物化学
1-环丙基己烷-1,3-二酮的衍生物在药物化学中用于设计生物活性分子。 它们在结构上类似于茚满酮,与用于治疗阿尔茨海默病和艾滋病等疾病的化合物的设计有关 。
杂环合成
1-环丙基己烷-1,3-二酮: 用于合成各种茚并稠合杂环。 这些包括茚并吡啶、二茚并吡啶、茚并喹啉等等,在开发新药物和材料中具有重要意义 。
作用机制
Target of Action
The primary target of 1-Cyclopropylhexane-1,3-dione is the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD) . This enzyme plays a crucial role in plants, where it breaks down the amino acid tyrosine into components that are used by plants to create molecules that the plant needs .
Mode of Action
1-Cyclopropylhexane-1,3-dione belongs to the triketone class of bleaching herbicides . Its mode of action is the inhibition of HPPD . By inhibiting this enzyme, 1-Cyclopropylhexane-1,3-dione disrupts the normal biochemical processes in plants, leading to a rapid bleaching and quick elimination of the weeds .
Biochemical Pathways
The inhibition of HPPD by 1-Cyclopropylhexane-1,3-dione affects the tyrosine catabolism pathway in plants . This disruption leads to a deficiency in the components derived from tyrosine, which are essential for various plant functions .
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its bioavailability and distribution.
Result of Action
The result of the action of 1-Cyclopropylhexane-1,3-dione is the rapid bleaching and quick elimination of the weeds . This is due to the disruption of the normal biochemical processes in the plants caused by the inhibition of HPPD .
生化分析
Biochemical Properties
1-Cyclopropylhexane-1,3-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the catabolism of the amino acid tyrosine. The inhibition of HPPD by 1-Cyclopropylhexane-1,3-dione leads to the accumulation of tyrosine and its derivatives, which can have various downstream effects on cellular metabolism .
Cellular Effects
1-Cyclopropylhexane-1,3-dione influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HPPD by 1-Cyclopropylhexane-1,3-dione can lead to changes in the levels of signaling molecules derived from tyrosine, thereby impacting cell signaling pathways. Additionally, the accumulation of tyrosine derivatives can alter gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-Cyclopropylhexane-1,3-dione involves its binding to the active site of HPPD, thereby inhibiting the enzyme’s activity. This inhibition prevents the conversion of p-hydroxyphenylpyruvate to homogentisate, leading to the accumulation of upstream metabolites. The binding interaction is primarily driven by the cyclopropyl group, which fits into the enzyme’s active site, blocking its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Cyclopropylhexane-1,3-dione have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 1-Cyclopropylhexane-1,3-dione has been shown to cause sustained inhibition of HPPD, leading to prolonged alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 1-Cyclopropylhexane-1,3-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits HPPD without causing significant toxicity. At higher doses, 1-Cyclopropylhexane-1,3-dione can lead to toxic effects, including liver damage and disruptions in amino acid metabolism. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
1-Cyclopropylhexane-1,3-dione is involved in the metabolic pathway of tyrosine catabolism. By inhibiting HPPD, the compound disrupts the normal breakdown of tyrosine, leading to the accumulation of intermediates such as p-hydroxyphenylpyruvate. This disruption can affect metabolic fluxes and alter the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, 1-Cyclopropylhexane-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the active site of HPPD. The distribution of 1-Cyclopropylhexane-1,3-dione can influence its efficacy and potency in inhibiting the enzyme .
Subcellular Localization
The subcellular localization of 1-Cyclopropylhexane-1,3-dione is primarily determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its inhibitory effects on HPPD. The localization of 1-Cyclopropylhexane-1,3-dione is crucial for its activity and function .
属性
IUPAC Name |
1-cyclopropylhexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-8(10)6-9(11)7-4-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNELINRQDLONAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


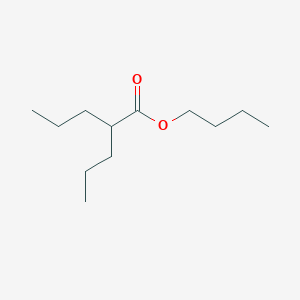
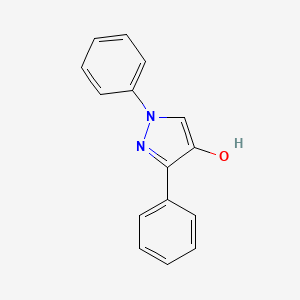
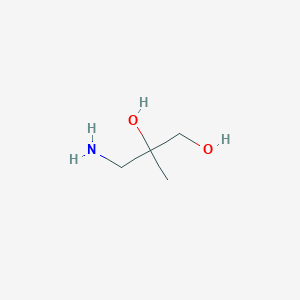
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane](/img/structure/B1524076.png)
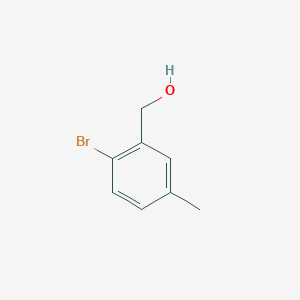
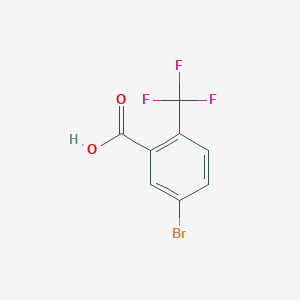
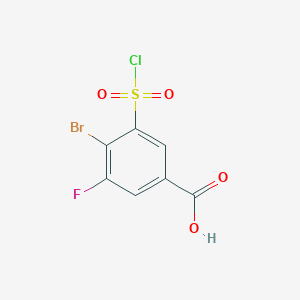
![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1524081.png)
![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)
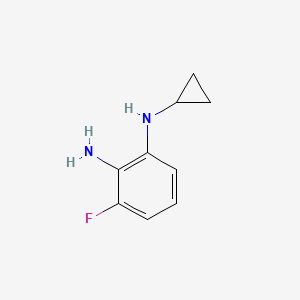
![6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1524084.png)
